Genotoxic Impurity Classification and Regulatory Acceptance Criterion: CEE vs. Non-Halogenated Glycol Ethers
2-Chloroethoxyethanol is classified by the World Health Organization as a highly potent mutagenic carcinogen within the cohort-of-concerns framework and is consequently regulated as a potential genotoxic impurity (PGI) in pharmaceutical active substances [1]. For quetiapine fumarate API, the acceptance criterion is set at ≤0.10% (1000 ppm), requiring validated GC or LC-MS/MS methods with limits of quantitation typically ≤0.05% [2]. In contrast, the non-halogenated analog 2-(2-methoxyethoxy)ethanol (methyl carbitol) is not classified as a genotoxic impurity and is handled as an ICH Q3C Class 2 residual solvent with a permitted daily exposure (PDE) of 2.7 mg/day, corresponding to a substantially higher allowable residual concentration in drug substances [3]. This classification gap means that procuring a non-halogenated glycol ether for a synthetic route originally validated with CEE would eliminate the mandatory genotoxic impurity testing protocol, potentially masking a critical quality attribute during regulatory review.
| Evidence Dimension | Regulatory Impurity Acceptance Criterion in API |
|---|---|
| Target Compound Data | 2-Chloroethoxyethanol: ≤0.10% (1000 ppm) as PGI in quetiapine |
| Comparator Or Baseline | 2-(2-Methoxyethoxy)ethanol: ICH Q3C Class 2 residual solvent, PDE 2.7 mg/day (approx. 2700 ppm for a 1 g daily dose) |
| Quantified Difference | CEE requires approximately 27-fold lower residual level (by concentration) and is monitored via dedicated PGI methods rather than general residual solvent procedures |
| Conditions | Regulatory impurity limits per ICH M7 and ICH Q3C; validated GC and LC-MS/MS methods in quetiapine and hydroxyzine APIs |
Why This Matters
Procurement of CEE versus a non-halogenated analog directly determines whether a dedicated genotoxic impurity control strategy—including validated analytical methods—must be included in the API regulatory dossier.
- [1] Lakka, N. S.; Kuppan, C.; Ravinathan, P. Biomed. Chromatogr. 2022, 36(5), e5345. View Source
- [2] Stolarczyk, E. U.; Groman, A.; Kaczmarek, Ł. S.; Gołebiewski, P. Acta Pol. Pharm. 2011, 68(2), 161–167. Validation of GC method for residual CEE in quetiapine. View Source
- [3] ICH Q3C(R8) Guideline. Impurities: Residual Solvents. 2021. View Source
